molecular formula C9H11NO3 B8729253 N-(3,4-Dimethoxyphenyl)formamide CAS No. 33904-02-8

N-(3,4-Dimethoxyphenyl)formamide

Cat. No.: B8729253
CAS No.: 33904-02-8
M. Wt: 181.19 g/mol
InChI Key: LNHSHBXBIIMJCC-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)formamide is a formamide derivative featuring a 3,4-dimethoxyphenyl group attached to the nitrogen atom. It serves as a key intermediate in synthesizing bioactive compounds, including isoquinoline alkaloids and pharmaceuticals like Tetrabenazine . Its structure combines the electron-donating methoxy groups with the polar formamide moiety, influencing its reactivity and interactions in biological systems.

Properties

CAS No.

33904-02-8

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)formamide

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-6H,1-2H3,(H,10,11)

InChI Key

LNHSHBXBIIMJCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(3,4-Dimethoxyphenyl)formamide 3,4-dimethoxyphenyl group C₁₀H₁₃NO₃ 195.22 Intermediate for isoquinoline synthesis
N-(3,4-Dimethoxyphenethyl)formamide Phenethyl chain with 3,4-OCH₃ C₁₂H₁₇NO₃ 223.27 Tetrabenazine impurity; VMAT inhibitor
N-(2,4-Dimethylphenyl)formamide 2,4-dimethylphenyl group C₁₀H₁₃NO 163.22 Higher lipophilicity (methyl vs. methoxy)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide Benzamide group; phenethyl chain with 3,4-OCH₃ C₁₇H₁₉NO₃ 285.34 Antimicrobial potential
(2-Aminophenyl)-N-((3,4-dimethoxyphenyl)methyl)formamide Aminophenyl and benzyl groups C₁₆H₁₈N₂O₃ 286.33 Enhanced hydrogen bonding (PSA: 73.6 Ų)
N-(3,4-Dimethylphenyl)-N-methylformamide 3,4-dimethylphenyl; N-methyl C₁₀H₁₃NO 163.22 Reduced polarity (methyl vs. methoxy)

Key Observations :

  • Electron-Donating Effects : Methoxy groups (3,4-OCH₃) enhance resonance stabilization compared to methyl groups, affecting electronic properties and reactivity .
  • Polar Surface Area (PSA): Compounds with aminophenyl groups (e.g., 286.33 g/mol derivative) exhibit higher PSA, suggesting improved solubility and target binding .
  • Lipophilicity : Methyl substituents (e.g., N-(3,4-Dimethylphenyl)-N-methylformamide) increase logP values, favoring membrane permeability .

Key Observations :

  • Leuckart Reaction : Efficient for synthesizing formamides with secondary amines (e.g., N-(1-(3,4-dimethoxyphenyl)propan-2-yl)formamide) .
  • Deuterated Derivatives: Deuterated methanol (CD₃OD) enables isotopic labeling for pharmacokinetic studies .

Key Observations :

  • Antimicrobial Potential: Benzamide derivatives exhibit notable activity against Gram-positive bacteria .
  • Cytotoxicity : Propenamide derivatives from Evodia rutaecarpa show weak antiproliferative effects .

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